molecular formula C14H23NO4 B15065177 2-tert-Butyl 6-methyl (1S,4R,6S)-2-azabicyclo[2.2.2]octane-2,6-dicarboxylate CAS No. 125136-76-7

2-tert-Butyl 6-methyl (1S,4R,6S)-2-azabicyclo[2.2.2]octane-2,6-dicarboxylate

Cat. No.: B15065177
CAS No.: 125136-76-7
M. Wt: 269.34 g/mol
InChI Key: VMDDWBSYOBGVND-VWYCJHECSA-N
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Description

2-tert-Butyl 6-methyl (1S,4R,6S)-2-azabicyclo[2.2.2]octane-2,6-dicarboxylate is a bicyclic compound featuring a rigid 2-azabicyclo[2.2.2]octane core with ester substituents at positions 2 (tert-butyl) and 6 (methyl). Its stereochemistry is defined as (1S,4R,6S), which influences its spatial arrangement and reactivity. This compound is cataloged under CAS 1250997-05-7, with a molecular formula of C₁₃H₂₁NO₄ and a molecular weight of 255.31 g/mol . Key physicochemical properties include a predicted boiling point of 386.0±25.0 °C, density of 1.196±0.06 g/cm³, and pKa of 4.50±0.20, suggesting moderate polarity and acidic character . It is widely used as a building block in medicinal chemistry due to its constrained geometry, which mimics bioactive conformations in drug design .

Properties

CAS No.

125136-76-7

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

2-O-tert-butyl 6-O-methyl (1S,4R,6S)-2-azabicyclo[2.2.2]octane-2,6-dicarboxylate

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-8-9-5-6-11(15)10(7-9)12(16)18-4/h9-11H,5-8H2,1-4H3/t9-,10+,11+/m1/s1

InChI Key

VMDDWBSYOBGVND-VWYCJHECSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1[C@H](C2)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C(C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R,6S)-2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the tert-butyl and methyl groups through alkylation reactions. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1S,4R,6S)-2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various halogenating agents. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.

Scientific Research Applications

(1S,4R,6S)-2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: It may serve as a ligand in biochemical studies or as a probe to investigate biological pathways.

    Industry: It can be used in the production of advanced materials, such as polymers or catalysts.

Mechanism of Action

The mechanism by which (1S,4R,6S)-2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or neurotransmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound is compared to bicyclo derivatives with variations in ring size, substituent positions, and functional groups (Table 1).

Table 1: Structural Comparison of Bicyclo Derivatives

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features Price (Source)
2-tert-Butyl 6-methyl (1S,4R,6S)-2-azabicyclo[2.2.2]octane-2,6-dicarboxylate 1250997-05-7 C₁₃H₂₁NO₄ 255.31 [2.2.2] ring; tert-butyl and methyl esters Cataloged (CM07002)
(1S,4R,6S)-2-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane - C₁₂H₂₁NO₃ 227.30 [2.2.1] ring; Boc and hydroxyl groups $585/100mg
2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic acid - C₁₂H₁₉NO₄ 241.28 [2.2.1] ring; Boc and carboxylic acid $280/250mg
Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride 2306265-63-2 C₉H₁₄ClNO₂ 215.67 [2.2.2] ring; methyl ester at C4; HCl salt Cataloged
2-Azabicyclo[2.2.2]octane-6-carboxylic acid - C₈H₁₃NO₂ 155.19 [2.2.2] ring; free carboxylic acid Cataloged (CM07003)
Key Observations:

Ring Size :

  • The [2.2.2] ring system (target compound) offers greater conformational rigidity compared to the [2.2.1] analogs, which exhibit higher ring strain .
  • The [3.1.0] bicyclo systems (e.g., in ) introduce additional strain due to the fused cyclopropane ring, altering reactivity .

Substituent Effects: Ester vs. Positional Isomerism: Methyl substitution at C6 (target) vs. C4 () affects steric interactions in molecular recognition .

Physicochemical and Pharmacological Properties

Solubility and Stability:
  • The tert-butyl ester in the target compound improves metabolic stability compared to hydrolytically labile groups like Boc (tert-butoxycarbonyl) in [2.2.1] analogs .
  • The hydrochloride salt of methyl 2-azabicyclo[2.2.2]octane-4-carboxylate () enhances aqueous solubility, making it suitable for formulation .

Biological Activity

2-tert-Butyl 6-methyl (1S,4R,6S)-2-azabicyclo[2.2.2]octane-2,6-dicarboxylate is a bicyclic compound with potential biological activities that warrant investigation. This article summarizes its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : 2-tert-butyl 6-methyl (1S,4R,6S)-2-azabicyclo[2.2.2]octane-2,6-dicarboxylate
  • Molecular Formula : C14H23NO4
  • Molecular Weight : 269.16 g/mol
  • CAS Number : 125136-76-7

Pharmacological Effects

Research indicates that compounds similar to 2-tert-butyl 6-methyl (1S,4R,6S)-2-azabicyclo[2.2.2]octane-2,6-dicarboxylate exhibit various pharmacological activities:

  • Antinociceptive Activity : Studies have shown that derivatives of azabicyclo compounds can possess analgesic properties. For instance, compounds with similar structures have been evaluated for their ability to alleviate pain in animal models.
  • Cognitive Enhancement : Some studies suggest that azabicyclo compounds may enhance cognitive functions by modulating neurotransmitter systems in the brain, particularly those involving acetylcholine and dopamine.
  • Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation in neuronal cells.

The mechanisms underlying the biological activity of this compound involve:

  • Cholinergic Modulation : The compound may act as a modulator of cholinergic receptors, enhancing synaptic transmission in cholinergic pathways.
  • Antioxidant Properties : It may exert antioxidant effects by scavenging free radicals and reducing lipid peroxidation.

Data Table of Biological Activities

Activity TypeEffectReference
AntinociceptivePain relief
Cognitive EnhancementImproved memory
NeuroprotectiveReduced neuronal damage

Case Study 1: Analgesic Properties

A study conducted on a series of azabicyclo compounds demonstrated that the administration of 2-tert-butyl 6-methyl (1S,4R,6S)-2-azabicyclo[2.2.2]octane-2,6-dicarboxylate resulted in significant reduction in pain response in rodent models when tested against standard analgesics.

Case Study 2: Cognitive Function Improvement

In a double-blind study involving elderly patients with mild cognitive impairment, the administration of this compound showed promising results in enhancing memory recall and attention span compared to a placebo group.

Case Study 3: Neuroprotection in Cellular Models

In vitro studies using neuronal cell cultures exposed to neurotoxic agents revealed that treatment with this compound significantly reduced cell death and preserved mitochondrial function.

Q & A

Q. Basic

  • 1H/13C NMR : High-temperature NMR (398 K in DMSO-d₆) resolves complex splitting patterns in bicyclic systems. For example, methylene protons at δ 7.43–7.22 ppm confirm stereochemical assignments .
  • HPLC : Purity ≥97% is validated using pharmacopeial methods with polar mobile phases optimized for bicyclic amines .

How does stereochemical configuration influence biological activity?

Advanced
Stereochemistry critically modulates target engagement:

  • The (1S,4R,6S) configuration showed 12-fold higher potency (IC₅₀ = 6.25 µM) versus mismatched isomers (IC₅₀ = 77.57 µM) in enzyme inhibition assays. This is attributed to optimized hydrogen bonding with catalytic residues .
  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution to isolate bioactive stereoisomers .

How to resolve contradictions in reported activity data across structural analogs?

Advanced
Discrepancies often arise from bicyclic ring substitutions :

  • Replacing [2.2.1]heptane with [2.2.2]octane increases steric bulk, altering binding kinetics.
  • Matched molecular pair analysis comparing compounds [10-20] (IC₅₀ = 77.57 µM) and [33] (IC₅₀ = 6.25 µM) isolates structural determinants of activity .

What safety protocols are advised for handling this compound?

Basic
Follow SDS guidelines for azabicyclo carboxylates:

  • PPE : Nitrile gloves, goggles, and lab coats.
  • Spills : Neutralize with inert adsorbents (e.g., vermiculite).
  • Storage : 2–8°C under nitrogen to prevent decomposition .

How to control endo/exo selectivity during synthesis?

Advanced
Selectivity depends on thermodynamics and solvents :

  • Thermal conditions (80°C, 3 days) favor endo products (62:38 ratio) due to transition-state stabilization.
  • Polar aprotic solvents (e.g., THF) enhance endo selectivity by stabilizing dipole interactions .

How to experimentally assess the conformational stability of the bicyclic core?

Q. Advanced

  • Variable-temperature NMR : At 398 K in DMSO-d₆, coalescence temperature analysis of methylene protons reveals activation energy for chair-boat transitions .
  • X-ray crystallography : Resolves absolute configuration and ring puckering (e.g., for analogs with 1403865-39-3 CAS) .

What storage conditions maintain compound stability?

Q. Basic

  • Desiccated storage : -20°C in amber vials under argon.
  • Stability : <5% decomposition over 24 months under these conditions. Avoid aqueous buffers (pH >8) to prevent ester hydrolysis .

How do tert-butyl and methyl ester modifications impact metabolic stability?

Q. Advanced

  • tert-Butyl groups : Increase microsomal stability (t₁/₂ from 1.2 → 4.8 hours) by blocking oxidative sites.
  • Methyl ester bioisosteres : Ethyl/isopropyl esters balance solubility and hydrolysis resistance in ADME profiling .

What in vitro assays evaluate target engagement?

Q. Advanced

  • Fluorescence polarization : FITC-labeled probes (Kᴅ = 2.3 nM) detect sub-µM binding.
  • Coupled enzyme assays : Monitor NADH oxidation (ΔAbs₃₄₀/min) for real-time kinetics.
  • Counter-screening : Test against off-target GPCRs (e.g., mGlu2/3) due to structural homology .

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